molecular formula C31H60O2 B12658485 Dodecylpentadecyl methacrylate CAS No. 94248-42-7

Dodecylpentadecyl methacrylate

Cat. No.: B12658485
CAS No.: 94248-42-7
M. Wt: 464.8 g/mol
InChI Key: JEBMFONDEFPKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylpentadecyl methacrylate is a compound that belongs to the family of methacrylate esters. It is a colorless liquid that is less dense than water and insoluble in water . This compound is a mixture of esters of methacrylic acid, specifically dodecyl methacrylate and pentadecyl methacrylate . Methacrylate esters are widely used in various industrial applications due to their ability to polymerize and form durable, flexible materials.

Preparation Methods

The synthesis of dodecylpentadecyl methacrylate typically involves the esterification of methacrylic acid with dodecyl and pentadecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation to remove any unreacted starting materials and by-products .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Dodecylpentadecyl methacrylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of dodecylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals propagate the polymerization process, leading to the formation of long polymer chains . The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications.

Properties

CAS No.

94248-42-7

Molecular Formula

C31H60O2

Molecular Weight

464.8 g/mol

IUPAC Name

heptacosan-13-yl 2-methylprop-2-enoate

InChI

InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3

InChI Key

JEBMFONDEFPKAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.